Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate

Sulfonylpiperidine Building Block Medicinal Chemistry

Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate (CAS 825608-70-6) is a synthetic organic compound belonging to the sulfonylpiperidine class, with the molecular formula C17H25NO5S and a molecular weight of 355.45 g/mol. It is characterized by a piperidine ring substituted at the 1-position with a 4-ethoxy-3-methylphenylsulfonyl group and at the 4-position with an ethyl carboxylate ester.

Molecular Formula C17H25NO5S
Molecular Weight 355.45
CAS No. 825608-70-6
Cat. No. B2425456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate
CAS825608-70-6
Molecular FormulaC17H25NO5S
Molecular Weight355.45
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C
InChIInChI=1S/C17H25NO5S/c1-4-22-16-7-6-15(12-13(16)3)24(20,21)18-10-8-14(9-11-18)17(19)23-5-2/h6-7,12,14H,4-5,8-11H2,1-3H3
InChIKeyJHRCLBZQXYLKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate (CAS 825608-70-6): Chemical Identity and Baseline Characteristics


Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate (CAS 825608-70-6) is a synthetic organic compound belonging to the sulfonylpiperidine class, with the molecular formula C17H25NO5S and a molecular weight of 355.45 g/mol . It is characterized by a piperidine ring substituted at the 1-position with a 4-ethoxy-3-methylphenylsulfonyl group and at the 4-position with an ethyl carboxylate ester. The compound is listed in vendor catalogs as a research chemical and is noted for its application as a building block in organic synthesis and in the study of potassium channel function . It has also been cited as an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are used as anticancer agents .

Why Generic Substitution Fails for Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate


In the sulfonylpiperidine-4-carboxylate chemical space, seemingly minor structural modifications can lead to significant differences in physicochemical properties, biological target engagement, and synthetic utility. For example, replacing the 4-ethoxy-3-methylphenyl group with a simple 4-methylphenyl group, as in Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (CAS 297180-07-5) , alters lipophilicity, steric bulk, and electronic properties, which can impact reaction yields in downstream syntheses and change selectivity profiles in biological assays . Similarly, substituting the ethoxy group with a methoxy group, as in Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate , can affect hydrogen-bonding capacity and metabolic stability. Therefore, direct substitution without re-validation of synthetic routes or biological activity is not scientifically sound.

Quantitative Differentiation Evidence for Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate


Structural Differentiation from the 4-Methylphenyl Analog via Physicochemical Property Comparison

The target compound is differentiated from its closest commercially available analog, Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (CAS 297180-07-5) , by the presence of an ethoxy group on the phenyl ring. This structural difference translates to a calculated increase in molecular weight (355.45 vs. 311.4 g/mol) and topological polar surface area, which are key parameters in drug design and synthetic intermediate handling . No direct comparative biological data exists, but the physicochemical divergence is a primary driver for procurement selection.

Sulfonylpiperidine Building Block Medicinal Chemistry

Differentiation from the 4-Methoxy-3-methylphenyl Analog via Substituent Electronic and Steric Effects

The target compound can be distinguished from Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate . The replacement of a methoxy group with an ethoxy group increases the alkyl chain length, impacting steric bulk and electron-donating capacity. This can lead to differences in binding pocket compatibility and metabolic stability. No direct head-to-head data is available, but this structural variation is a key consideration for medicinal chemists when selecting a specific chemical probe for target engagement studies .

Structure-Activity Relationship Chemical Probe Lead Optimization

Application as a Pemetrexed Intermediate: Unique Synthetic Utility

Vendor documentation explicitly lists this compound as an intermediate in the preparation of Pemetrexed Disodium and its derivatives . This is a specific application not attributed to the simpler 4-methylphenyl analog, suggesting a unique role for the ethoxy-methylphenyl substitution pattern in the synthetic route to this clinically important antifolate. No yield data or step-specific efficiency comparisons are publicly available, but the designated purpose provides a compelling reason for procurement in the context of anticancer API development.

Anticancer Intermediate Process Chemistry

Optimal Application Scenarios for Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate Procurement


Medicinal Chemistry: Potassium Channel Modulator Research

The compound is reported to be used in studying the function of potassium channels . Researchers investigating the role of potassium channels in cellular electrical activity, particularly in the context of neurological or cardiac disorders, can procure this compound as a tool molecule to explore structure-activity relationships (SAR) around the sulfonylpiperidine scaffold.

Process Chemistry: Pemetrexed Intermediate for Anticancer API Synthesis

As a documented intermediate in the synthesis of Pemetrexed Disodium , this compound is directly applicable to process development and scale-up efforts for this generic anticancer agent. Procurement is essential for laboratories focused on optimizing synthetic routes or producing reference standards for Pemetrexed.

Chemical Biology: Building Block for Focused Compound Library Synthesis

The distinct ethoxy-methylphenyl substitution pattern makes this compound a valuable building block for creating focused libraries of sulfonylpiperidine derivatives . Its unique structural features can be exploited to probe binding pockets or to generate patentable chemical space around biologically active scaffolds.

Analytical Chemistry: Reference Standard for Pemetrexed Impurity Profiling

Given its role as a synthetic intermediate, this compound may serve as a potential process impurity or degradant in Pemetrexed drug substance. Analytical laboratories can use it as a reference standard for method development and validation in impurity profiling .

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